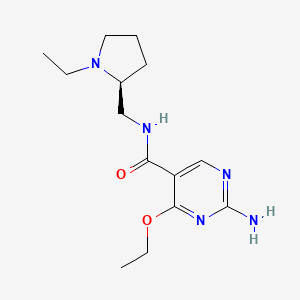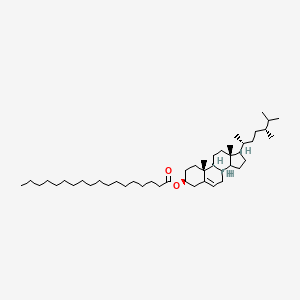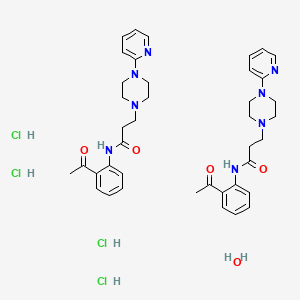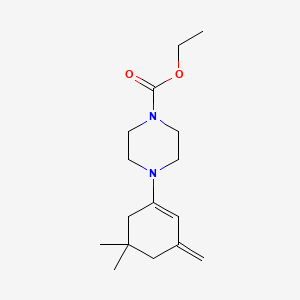
Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 2-(1-naphthalenyl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- typically involves the reaction of 1-(3-chlorophenyl)piperazine with 2-(1-naphthalenyl)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as K2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
科学的研究の応用
Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exerting therapeutic effects in neurological disorders.
類似化合物との比較
Similar Compounds
Piperazine, 1-(3-chlorophenyl)-4-(2-phenylethyl)-: Similar structure but with a phenylethyl group instead of a naphthalenyl group.
Piperazine, 1-(3-chlorophenyl)-4-(2-(2-naphthalenyl)ethyl)-: Similar structure but with a 2-naphthalenyl group instead of a 1-naphthalenyl group.
Uniqueness
Piperazine, 1-(3-chlorophenyl)-4-(2-(1-naphthalenyl)ethyl)- is unique due to the presence of the 1-naphthalenyl group, which may confer distinct chemical and biological properties compared to its analogs
特性
CAS番号 |
82205-87-6 |
|---|---|
分子式 |
C22H23ClN2 |
分子量 |
350.9 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-4-(2-naphthalen-1-ylethyl)piperazine |
InChI |
InChI=1S/C22H23ClN2/c23-20-8-4-9-21(17-20)25-15-13-24(14-16-25)12-11-19-7-3-6-18-5-1-2-10-22(18)19/h1-10,17H,11-16H2 |
InChIキー |
VWXOFTDJHXSINA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















